
5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as N-(2-nitrophenyl)-N'-(3-pyridinylmethyl)-5-(furan-2-ylmethylene)-1,3-thiazolidine-2,4-dione, is a compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been reported to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest. In addition, the compound has been shown to inhibit the activity of certain bacterial enzymes involved in the biosynthesis of cell walls, leading to bacterial cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. The compound has also been reported to exhibit good solubility in organic solvents, making it suitable for use in various assays. However, the compound has some limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide. One potential direction is to study the compound's potential as a fluorescent probe for detecting thiols in biological samples. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to optimize its structure for improved activity and selectivity.
Métodos De Síntesis
The synthesis of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been reported in the literature. The compound can be synthesized by reacting 2-nitrobenzaldehyde, 3-pyridinemethanol, furfural, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. The compound has also been studied for its potential as a fluorescent probe for detecting thiols in biological samples.
Propiedades
IUPAC Name |
5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-11-12-4-3-9-18-10-12)16-8-7-15(24-16)13-5-1-2-6-14(13)20(22)23/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBGPZZHCNUGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)

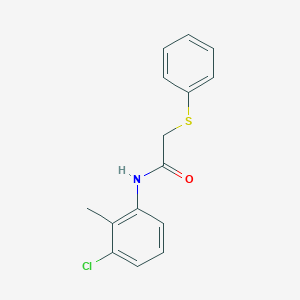
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)
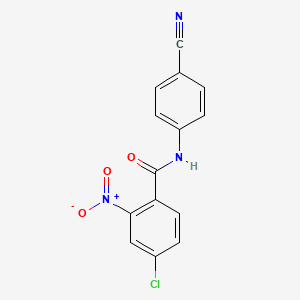
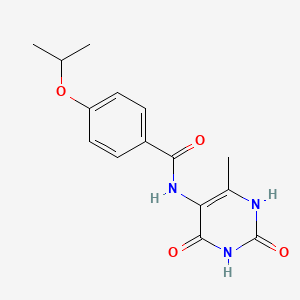
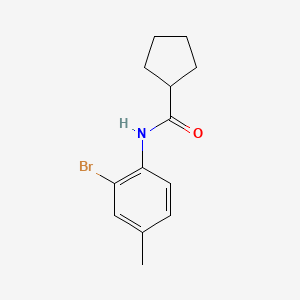
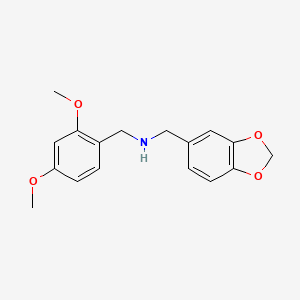
![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
